molecular formula C23H29N3O4S B4348377 N~1~-(3,4-DIMETHOXYPHENETHYL)-2,5-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE

N~1~-(3,4-DIMETHOXYPHENETHYL)-2,5-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE

Cat. No.: B4348377
M. Wt: 443.6 g/mol
InChI Key: VXULOXHERWQVNA-UHFFFAOYSA-N
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Description

N~1~-(3,4-DIMETHOXYPHENETHYL)-2,5-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a benzenesulfonamide core with various substituents, including a pyrazole ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the benzenesulfonamide core and the subsequent attachment of the substituents. Common synthetic routes may involve nucleophilic substitution reactions, coupling reactions, and protection/deprotection steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-DIMETHOXYPHENETHYL)-2,5-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine derivative.

Scientific Research Applications

N~1~-(3,4-DIMETHOXYPHENETHYL)-2,5-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(3,4-DIMETHOXYPHENETHYL)-2,5-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring and a dimethoxyphenyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-17-6-7-18(2)23(12-17)31(27,28)26(16-20-14-24-25(3)15-20)11-10-19-8-9-21(29-4)22(13-19)30-5/h6-9,12-15H,10-11,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXULOXHERWQVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N(CCC2=CC(=C(C=C2)OC)OC)CC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(3,4-DIMETHOXYPHENETHYL)-2,5-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 2
N~1~-(3,4-DIMETHOXYPHENETHYL)-2,5-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(3,4-DIMETHOXYPHENETHYL)-2,5-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(3,4-DIMETHOXYPHENETHYL)-2,5-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(3,4-DIMETHOXYPHENETHYL)-2,5-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(3,4-DIMETHOXYPHENETHYL)-2,5-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE

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